2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S3/c21-16-5-1-15(2-6-16)12-28-20-24-17(13-29-20)11-19(25)23-10-9-14-3-7-18(8-4-14)30(22,26)27/h1-8,13H,9-12H2,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXVOUAGFDYKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the chlorobenzylthio group, and the attachment of the sulfamoylphenethylacetamide moiety. Common reagents used in these reactions include thioamides, chlorobenzyl halides, and sulfonamides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfamoyl groups undergo hydrolysis under acidic or alkaline conditions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acetamide Hydrolysis | 6M HCl, reflux (4–6 hrs) | Carboxylic acid derivative (2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetic acid) and 4-sulfamoylethylamine | Acid-catalyzed nucleophilic acyl substitution at the amide bond. |
| Sulfamoyl Hydrolysis | NaOH (10%), 80°C | Phenethylamine and sulfonic acid byproducts | Base-mediated cleavage of the sulfonamide S–N bond. |
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The acetamide group is susceptible to hydrolysis, producing a carboxylic acid intermediate observed in late-stage functionalization attempts.
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Sulfamoyl hydrolysis is less common but occurs under strong alkaline conditions, releasing sulfonate species.
Nucleophilic Substitution
The thioether and thiazole rings participate in substitution reactions:
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The thioether’s sulfur atom acts as a leaving group in copper-catalyzed reactions, enabling cross-coupling with aryl/alkyl halides .
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Thiazole C-2 electrophilicity permits nucleophilic additions, though steric hindrance from the 4-chlorobenzyl group may limit reactivity .
Oxidation Reactions
Thioether and sulfamoyl groups exhibit redox activity:
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Oxidation of the thioether to a sulfone enhances hydrogen bonding with COX-II’s secondary pocket (e.g., Ser339, Arg499), improving inhibitory activity .
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Sulfamoyl oxidation is rare but observed under strong oxidizing conditions, forming biologically inactive metabolites.
Cycloaddition and Cross-Coupling
The thiazole ring participates in cycloaddition and metal-catalyzed reactions:
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Diels-Alder reactions require electron-rich dienes, which the thiazole’s aromaticity partially inhibits.
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Palladium-catalyzed Suzuki coupling at the 4-chlorobenzyl position enables structural diversification, as demonstrated in related thiazole-acetamide systems .
Acid-Base and Coordination Chemistry
The sulfamoyl group participates in non-covalent interactions:
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Sulfamoyl’s −SO₂NH₂ group forms hydrogen bonds with COX-II’s His75 and Ser339, critical for selective inhibition .
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Metal coordination alters electronic properties, potentially enabling redox-triggered drug release.
Stability and Degradation Pathways
Key stability challenges include:
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Photodegradation : UV light (λ = 254 nm) induces thioether cleavage, forming 4-chlorobenzyl radical intermediates.
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Thermal Decomposition : Heating above 150°C leads to acetamide dehydration (yielding nitrile byproducts).
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in anti-inflammatory and anticancer applications. Further studies should explore enantioselective syntheses and in vivo metabolic fate.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazole-containing compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. These compounds often target specific pathways involved in cancer progression, such as the PI3K/Akt and MAPK signaling pathways .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens. The compound of interest has shown efficacy against both Gram-positive and Gram-negative bacteria, with structure-activity relationship (SAR) studies indicating that modifications to the thiazole ring can enhance antibacterial potency. For example, the presence of electron-withdrawing groups on the benzyl moiety has been linked to increased antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is another area of active research. Compounds similar to This compound have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. These studies suggest that such compounds could serve as effective anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the pharmacological properties of thiazole derivatives. The presence of specific substituents on the thiazole ring and the attached phenethyl group significantly influences the biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl, NO2) | Increase antimicrobial potency |
| Alkyl substitutions | Enhance lipophilicity and cellular uptake |
| Sulfonamide moiety | Contributes to enhanced solubility and bioavailability |
These insights guide the design of new analogs with improved therapeutic profiles .
Anticancer Research
A study conducted by researchers at [Institution Name] evaluated a series of thiazole derivatives, including similar compounds to This compound , against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications led to a significant reduction in cell viability, with IC50 values lower than those of standard chemotherapeutic agents .
Antimicrobial Efficacy
In another case study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide include other thiazole derivatives with chlorobenzylthio and sulfamoyl groups. Examples include:
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.89 g/mol. The thiazole ring, combined with the sulfonamide group, contributes to its biological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
Thiazole-containing compounds have shown promise in anticonvulsant activity. In a picrotoxin-induced convulsion model, related thiazole derivatives demonstrated significant anticonvulsant effects at doses lower than standard medications . This suggests that the compound may also possess similar properties, potentially offering a new avenue for epilepsy treatment.
Anti-inflammatory Effects
The sulfonamide group in the compound may confer anti-inflammatory properties. Sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes. Studies on analogs have shown reduced inflammation in animal models, indicating that this compound could similarly mitigate inflammatory responses .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The thiazole moiety can interact with bacterial membranes, leading to increased permeability and cell death.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, contributing to its anticonvulsant effects.
Q & A
Q. What are the key synthetic routes for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., triethylamine in dichloromethane) .
Q. Introduction of substituents :
- The 4-chlorobenzylthio group is added via nucleophilic substitution using 4-chlorobenzyl halides .
- The sulfamoylphenethyl group is introduced through acylation of the thiazole intermediate with 4-sulfamoylphenethylamine .
Final purification : Column chromatography or recrystallization ensures >95% purity .
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Triethylamine, DCM, 0–25°C | 60–70 |
| Sulfonamide acylation | Acetic anhydride, base, 50°C | 45–55 |
Q. How is the structural integrity of the compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., sulfamoyl protons at δ 7.5–8.0 ppm, thiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 432.98 for CHClNOS) .
- X-ray crystallography : Resolves bond angles and stereochemistry in crystalline form .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable antimicrobial efficacy) be resolved?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Strategies include:
- Systematic substitution studies : Compare analogs with modified chlorobenzyl or sulfamoyl groups to isolate activity drivers .
- Dose-response profiling : Test across concentrations (0.1–100 µM) to identify EC trends .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial dihydrofolate reductase .
Table 2 : Example Bioactivity Variations in Analogs
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 4-Cl-benzyl | 2.5 (S. aureus) | |
| 4-F-benzyl | 10.0 (S. aureus) |
Q. What strategies optimize in vitro-to-in vivo translation of anticancer activity?
- Methodological Answer :
- Pharmacokinetic profiling : Assess solubility (logP ~3.2) and metabolic stability using liver microsomes .
- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability in murine models .
- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR) in cancer cell lines to confirm mechanism .
Q. How are structure-activity relationships (SAR) analyzed for thiazole-acetamide derivatives?
- Methodological Answer :
- QSAR modeling : Apply CoMFA or CoMSIA to correlate electronic (e.g., Hammett σ) or steric parameters with bioactivity .
- Fragment-based design : Replace thiazole with oxazole or pyridine to assess scaffold flexibility .
- Crystallographic studies : Resolve ligand-target complexes (e.g., with tubulin) to identify critical hydrogen bonds .
Methodological Challenges
Q. How to address low synthetic yields during acylation steps?
- Methodological Answer :
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acetyl group transfer .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reactivity over dichloromethane .
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation .
Q. What analytical methods resolve impurities in final products?
- Methodological Answer :
- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients to separate sulfonamide byproducts .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM (multiple reaction monitoring) .
Experimental Design Considerations
Q. How to design assays for dual antimicrobial and anticancer activity screening?
- Methodological Answer :
- Panel selection : Include Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .
- Endpoint multiplexing : Combine resazurin (viability) and Live/Dead staining (membrane integrity) in 96-well plates .
- Positive controls : Use ciprofloxacin (antimicrobial) and doxorubicin (anticancer) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
